![molecular formula C13H17N5O B2357761 8-metil-4-(4-metilpiperazin-1-il)pirido[2,3-d]pirimidin-7(8H)-ona CAS No. 2034525-86-3](/img/structure/B2357761.png)

8-metil-4-(4-metilpiperazin-1-il)pirido[2,3-d]pirimidin-7(8H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

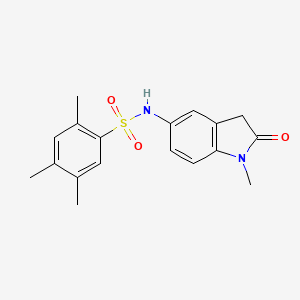

Descripción

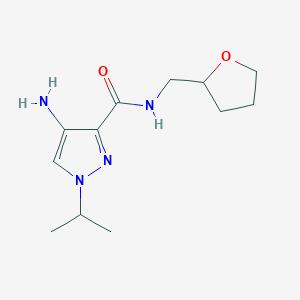

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its potential biological activities and serves as a scaffold for the development of various pharmacologically active agents.

Aplicaciones Científicas De Investigación

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is explored for its use in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with cancer .

Mode of Action

This compound acts as an inhibitor of CDKs . It binds to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle . Specifically, it can halt the transition from the G1 phase to the S phase, and from the G2 phase to mitosis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on dysregulated CDK activity for survival .

Pharmacokinetics

The compound has been described as orally available , suggesting good absorption . .

Análisis Bioquímico

Biochemical Properties

The compound 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with a variety of enzymes and proteins, particularly cyclin-dependent kinases (CDKs). It has been found to inhibit CDKs, which are key regulators of cell cycle progression . The nature of these interactions involves the compound binding to the active site of the kinase, thereby inhibiting its activity .

Cellular Effects

8-Methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting CDKs, thereby affecting cell cycle progression . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

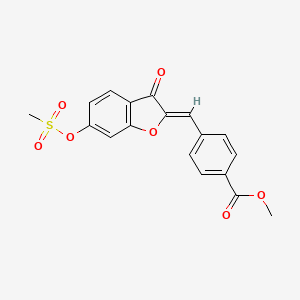

The synthesis of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by further reactions to introduce the piperazine moiety . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and irradiation at specific wavelengths (450 or 365 nm) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form unsaturated derivatives, which may exhibit higher biological activity.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

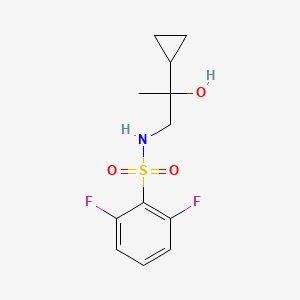

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like DMSO, methanol, and acetonitrile, with temperature and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further explored for their biological activities and potential therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

PHA-848125: Another CDK inhibitor with potent antiproliferative activity.

Uniqueness

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structural features, such as the presence of the piperazine moiety and the pyrido[2,3-d]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable scaffold for drug development.

Propiedades

IUPAC Name |

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-16-5-7-18(8-6-16)13-10-3-4-11(19)17(2)12(10)14-9-15-13/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHQHYLNJIGNRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)

![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)

![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)

![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)

![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)